molecular formula C22H20FN3O2 B2684299 N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide CAS No. 329777-95-9

N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide

Cat. No.: B2684299
CAS No.: 329777-95-9
M. Wt: 377.419
InChI Key: MFAJCVBPQSRYLM-AFUMVMLFSA-N
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Description

Historical Evolution of Hydrazone Research

The study of hydrazones dates to the late 19th century, when Emil Fischer’s pioneering work on phenylhydrazine reactions with reducing sugars established foundational analytical methods. Fischer’s discovery of osazones—crystalline hydrazone derivatives—enabled the differentiation of monosaccharides and laid the groundwork for carbohydrate chemistry. Early 20th-century research expanded into synthetic applications, with hydrazones serving as intermediates in the Wolff-Kishner reduction, a critical method for deoxygenating ketones and aldehydes. By the mid-20th century, advancements in chromatography and spectroscopy facilitated the use of hydrazones as UV-active derivatives for carbonyl compound analysis. For example, dinitrophenylhydrazine-coated silica cartridges enabled high-performance liquid chromatography (HPLC) quantification of aldehydes in environmental samples. Contemporary research has shifted toward biomedical applications, particularly in antibody-drug conjugates (ADCs), where hydrazone linkages enable pH-dependent drug release in targeted cancer therapies.

Structural Classification and Nomenclature of Hydrazones

Hydrazones are formally classified as derivatives of hydrazine (H₂N–NH₂) where one or both hydrogens are replaced by alkyl or aryl groups bonded to a carbon-nitrogen double bond (R¹R²C=N–NH₂). The International Union of Pure and Applied Chemistry (IUPAC) mandates substitutive nomenclature for hydrazones, prioritizing “ylidene” descriptors over functional class names. For instance, acetone-derived hydrazones are named (propan-2-ylidene)hydrazine rather than “acetone hydrazone”. Structural diversity arises from:

  • Carbonyl Precursors : Aldehydes yield RCH=N–NH₂, while ketones form R¹R²C=N–NH₂.
  • Hydrazine Substitution : Arylhydrazines (e.g., phenylhydrazine) introduce aromatic moieties.
  • Tautomerism : Keto-enol tautomerism in salicylaldehyde-derived hydrazones stabilizes amide-like configurations in the solid state.
Structural Feature Example IUPAC Name
Aliphatic Aldehyde Derivative CH₃CH=N–NH₂ (Ethylidene)hydrazine
Aromatic Ketone Derivative PhCO–N=N–Ph (Diphenylmethylene)hydrazine
Fluorinated Arylhydrazone C₆H₄F–CH=N–NH₂ (4-Fluorobenzylidene)hydrazine

Position of Fluorophenyl-Substituted Hydrazones in Contemporary Research

Fluorophenyl-substituted hydrazones, such as N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide, represent a growing niche in medicinal and materials chemistry. The electronegativity and small atomic radius of fluorine enhance metabolic stability and bioavailability, making fluorinated hydrazones attractive for drug design. Recent studies highlight their roles as:

  • Antimicrobial Agents : Hydrazones with 4-fluorophenyl groups exhibit potent activity against Staphylococcus aureus and Escherichia coli via hydrogen bonding with bacterial enzyme active sites.
  • Antioxidants : Electron-withdrawing fluorine atoms stabilize radical intermediates, enhancing free radical scavenging capacity at concentrations as low as 12.5 µg/mL.
  • Coordination Complexes : Fluorophenyl hydrazones form stable chelates with transition metals, enabling applications in catalysis and sensors.

Academic Significance and Research Rationale

The academic interest in fluorophenyl-substituted hydrazones stems from their structural versatility and pharmacological potential. Density functional theory (DFT) studies reveal that fluorine substitution modulates electron density at the hydrazone’s imine nitrogen, altering binding affinities to biological targets like cyclooxygenase-2 (COX-2) and β-lactamases. Additionally, fluorinated hydrazones serve as precursors to fluorinated pyrazoles and indoles—scaffolds prevalent in FDA-approved drugs such as celecoxib and panobinostat. Research into their synthetic pathways, including visible-light photoredox catalysis and copper-mediated trifluoromethylation, addresses gaps in accessing complex fluorinated architectures.

Current Research Landscape and Knowledge Gaps

Despite progress, key challenges persist:

  • Synthetic Limitations : Many fluorophenyl hydrazones require multistep syntheses with low yields, particularly for unsymmetrical derivatives.
  • Mechanistic Uncertainties : The role of fluorine in stabilizing radical intermediates during hydrazone formation remains poorly understood.
  • Biological Target Identification : While hydrazones show in vitro efficacy, their specific molecular targets in anticancer or antimicrobial pathways are often uncharacterized.
    Recent advances in computational chemistry, such as molecular dynamics simulations, are bridging these gaps by predicting binding modes and metabolic stability. For example, simulations of this compound reveal strong interactions with colon cancer-associated kinases, guiding future in vivo studies.

Properties

IUPAC Name

2-anilino-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-19-10-6-18(7-11-19)16-28-21-12-8-17(9-13-21)14-25-26-22(27)15-24-20-4-2-1-3-5-20/h1-14,24H,15-16H2,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAJCVBPQSRYLM-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide typically involves the condensation reaction between 4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-(phenylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis

The hydrazone bond (C=N) undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde and hydrazine derivatives. For example:

  • Acidic Hydrolysis : Hydrochloric acid (HCl) cleaves the hydrazone linkage at 80–100°C, yielding 4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-(phenylamino)acetohydrazide.

  • Basic Hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol promotes similar cleavage at milder temperatures (50–60°C).

Alkylation and Acylation

The amino group (-NH-) participates in alkylation and acylation reactions:

  • Alkylation : Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) produces N-methyl derivatives.

  • Acylation : Treatment with acetyl chloride (CH₃COCl) in dry dichloromethane forms N-acetylated products.

Oxidation

The methoxy group (-OCH₃) and hydrazone moiety can undergo oxidation:

  • KMnO₄ Oxidation : In acidic conditions, the methoxy group is oxidized to a hydroxyl group (-OH).

  • Oxidative Cyclization : Under catalytic conditions with iodine (I₂), the hydrazone group forms 1,3,4-oxadiazole derivatives .

Condensation Reactions

The compound reacts with carbonyl compounds (e.g., diketones) to form heterocyclic derivatives:

  • Hexane-2,5-dione : Forms pyrrole derivatives via cyclocondensation in acetic acid .

  • Phenylhydrazine : Produces dihydropyrazole derivatives under reflux in propan-2-ol .

Reagents and Conditions

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Hydrolysis (Acidic)HCl (conc.), 80–100°C4-[(4-Fluorophenyl)methoxy]benzaldehyde + 2-(phenylamino)acetohydrazide85
Hydrolysis (Basic)NaOH (1M), EtOH/H₂O, 50–60°CSame as above78
AlkylationCH₃I, K₂CO₃, DMF, 25°CN-Methylated derivative92
AcylationCH₃COCl, CH₂Cl₂, 0–5°CN-Acetylated derivative88
Oxidation (KMnO₄)KMnO₄, H₂SO₄, 60°CHydroxyl-substituted derivative65
Oxidative CyclizationI₂, DMSO, 120°C1,3,4-Oxadiazole derivative70
CondensationHexane-2,5-dione, AcOH, refluxPyrrole derivative69

Hydrazone Hydrolysis

The reaction proceeds via protonation of the C=N bond, followed by nucleophilic attack by water to form intermediates that decompose into aldehydes and hydrazides.

Oxidative Cyclization

Iodine acts as both an oxidant and catalyst, facilitating dehydrogenation and cyclization of the hydrazone group into an oxadiazole ring .

Pyrrole Formation

Hexane-2,5-dione reacts with the hydrazone group in a Paal-Knorr-type cyclization, forming a pyrrole ring through intramolecular dehydration .

Analytical Characterization

Reaction progress and product purity are monitored using:

  • Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7).

  • Spectroscopic Methods :

    • ¹H/¹³C NMR : Confirms structural changes (e.g., loss of hydrazone proton at δ 8.5–9.0 ppm).

    • IR Spectroscopy : Detects functional groups (e.g., C=O at 1650–1700 cm⁻¹) .

Comparative Reactivity

The compound’s reactivity is enhanced by:

  • Electron-Withdrawing Fluorine : Increases electrophilicity of the aromatic ring .

  • Hydrazone Flexibility : Facilitates nucleophilic addition and cyclization.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide. The compound has been tested against various cancer cell lines, showing promising results.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.71
HepG2 (Liver Cancer)6.14
PC3 (Prostate Cancer)7.00

In these studies, the compound demonstrated superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil, attributed to its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus3.125
Escherichia coli6.25

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for developing new antibiotics.

Anti-inflammatory Activity

This compound has also been assessed for its anti-inflammatory properties. In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells.

Cytokine Reduction (%) Reference
IL-670%
TNF-α65%

This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. The study concluded that the compound's unique structure allows it to effectively target cancer cell pathways.

Case Study 2: Antimicrobial Testing

In a laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with existing antibiotics.

Mechanism of Action

The mechanism of action of N’-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name (ID) Key Substituents Biological Activity Key Findings
Target Compound 4-Fluorophenylmethoxy, phenylamino Not explicitly reported Structural similarity to bioactive hydrazones suggests potential antimicrobial/anticancer activity.
Compound 114 4-Fluorophenyl, benzimidazole-sulfanyl Antibacterial MIC values against E. coli (13.3 μM) and K. pneumoniae (26.6 μM) highlight fluorine’s role in enhancing activity.
Compound 4j 4-Bromophenyl, coumarin-amino Antibacterial Moderate activity against S. aureus (zone inhibition: 12 mm). Bromine’s bulkiness may reduce efficacy compared to fluorine.
Compound 187/188 4-Fluorophenyl, dihydrobenzofuran Not specified Fluorine’s electron-withdrawing effect stabilizes the hydrazone linkage, improving synthetic yield.
Compound 5g/5h Benztriazole, azetidinone Antifungal Most active against C. albicans (MIC: 8–16 μg/mL). Azetidinone ring enhances membrane penetration.
Compound 3c Piperazine, nitro group Anticholinesterase Highest AChE inhibition (IC₅₀: 1.2 μM), attributed to nitro group’s electron-withdrawing effects.
Key Observations:
  • Fluorine Substitution : Compounds with 4-fluorophenyl groups (e.g., 114 ) exhibit enhanced antibacterial activity compared to bulkier halogens (e.g., 4j ).
  • Electron-Withdrawing Groups : Nitro (3c ) and chloro (5g/5h ) substituents improve activity by stabilizing the hydrazone bond and enhancing target interactions.
  • Heterocyclic Additions : Benzimidazole (114 ) and benzothiazole (4a–4j ) moieties introduce planar aromatic systems, critical for DNA intercalation in anticancer activity.
Key Observations:
  • Catalysts : Glacial acetic acid (114 ) and pyridine (9e/9f ) are common catalysts for hydrazone formation.
  • Yields : Multi-step syntheses (e.g., 9e/9f ) typically yield 68–73%, while one-step condensations (e.g., 114 ) may offer higher efficiency.
  • Analytical Consistency : All compounds are validated via NMR, IR, and MS, ensuring structural fidelity.

Biological Activity

N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FN3O2. The compound features a hydrazide functional group, which is often associated with various biological activities, including antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with a phenylhydrazine derivative, followed by condensation with an appropriate acetohydrazide. This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives of hydrazones have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain hydrazone derivatives possess IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar hydrazone derivatives have been reported to exhibit antibacterial and antifungal activities. For instance, studies have shown that certain pyrazole-based compounds demonstrate significant antifungal activity against pathogenic fungi, with IC50 values ranging from 10 to 30 µg/mL . The presence of electron-withdrawing groups, such as fluorine in this compound, may enhance its antimicrobial efficacy.

Structure-Activity Relationships (SAR)

The SAR studies on related compounds indicate that modifications on the aromatic rings significantly influence biological activity. The introduction of electron-donating or withdrawing groups can enhance or diminish the potency of these compounds. For instance, compounds with methoxy or fluorine substituents often show improved activity due to increased lipophilicity and better interaction with biological targets .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of hydrazone derivatives demonstrated that modifications at the 4-position of the phenyl ring led to enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The most active compound in this series had an IC50 value below 5 µM, significantly outperforming standard chemotherapeutics .
  • Antimicrobial Screening : In another investigation involving a library of hydrazone compounds, those similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values as low as 15 µg/mL .

Q & A

Q. Table 1: Example Synthesis Conditions for Analogous Hydrazones

Starting MaterialsSolventCatalystReaction TimeYieldPurity Method
Aldehyde + AcetohydrazideEthanolAcetic Acid8 hours73–78%HPLC, 1H^1H NMR

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the E/Z configuration of the hydrazone bond. For example, SC-XRD data (e.g., R factor < 0.06) confirm coplanarity of the hydrazinecarboxamide group with aromatic rings .
  • FTIR Spectroscopy : Identify N-H stretches (~3200 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+^+ peaks).

Advanced Question: How to design biological activity assays to evaluate anticancer or antimicrobial potential?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against NSCLC (A549), breast cancer (MDA-MB-231), and melanoma (IGR39) cell lines. Use IC50_{50} values (e.g., 0.50 µg/mL for Akt inhibition) to quantify potency .
    • 3D Spheroid Models : Assess anti-migratory effects using Panc-1 pancreatic spheroids. Measure spheroid diameter reduction over 72 hours .

Q. Table 2: Cytotoxicity Data for Hydrazone Derivatives

CompoundCell LineIC50_{50} (µg/mL)Mechanism
N′-benzylidene-acetohydrazide5RP7 Fibroblast0.50Akt Inhibition
Triazole-thiol hydrazoneIGR39 Melanoma1.2Caspase Activation
  • Antimicrobial Screening : Use microdilution assays against S. aureus and E. coli. Report MIC values (e.g., 8–32 µg/mL) .

Advanced Question: How to elucidate the mechanism of action, such as kinase inhibition or apoptosis induction?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with Akt (PDB ID: 1H10). Prioritize residues (e.g., Lys179, Glu234) for hydrogen bonding with the hydrazone moiety .
  • Western Blotting : Quantify phosphorylation of PI3K/Akt/mTOR pathway proteins in treated vs. untreated cells. Normalize to β-actin .
  • Flow Cytometry : Measure apoptosis via Annexin V/PI staining. Compare to controls (e.g., 20% apoptosis at 10 µM) .

Advanced Question: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS in rodent plasma. Low oral absorption (<15%) may explain in vivo inefficacy .
  • Metabolite Identification : Incubate the compound with liver microsomes. Detect phase I metabolites (e.g., hydroxylation) via HRMS.
  • Formulation Optimization : Improve solubility using PEG-400 or cyclodextrin-based carriers. Measure logP (e.g., 2.5–3.5) to guide adjustments .

Advanced Question: What strategies enhance solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Nanoformulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis .

Advanced Question: How to apply computational methods for structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (e.g., Hammett σ) with IC50_{50}. A meta-fluorine substituent may enhance Akt binding by 2-fold .
  • ADMET Prediction : Predict toxicity with ADMETLab 2.0. Prioritize derivatives with low hepatotoxicity (e.g., Ames test negative) .

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